

Application Notes and Protocols: Synthesis of Umirolimus for Research Purposes

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Compound of Interest

Compound Name: *Umirolimus*

Cat. No.: *B1682062*

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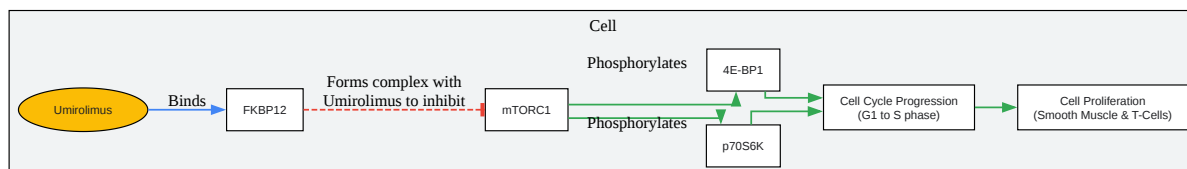
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of **Umirolimus**, also known as Biolimus A9, a semi-synthetic derivative of sirolimus (rapamycin). **Umirolimus** is a potent immunosuppressant and anti-proliferative agent, primarily utilized in drug-eluting stents to prevent restenosis.^{[1][2]} These protocols are intended for research and development purposes.

Mechanism of Action

Umirolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.^[1] It forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This **Umirolimus**-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).^{[1][3]} Inhibition of mTORC1 disrupts downstream signaling, leading to the suppression of T-lymphocyte and smooth muscle cell proliferation by arresting the cell cycle in the G1 phase.^{[1][4][5]}

Signaling Pathway



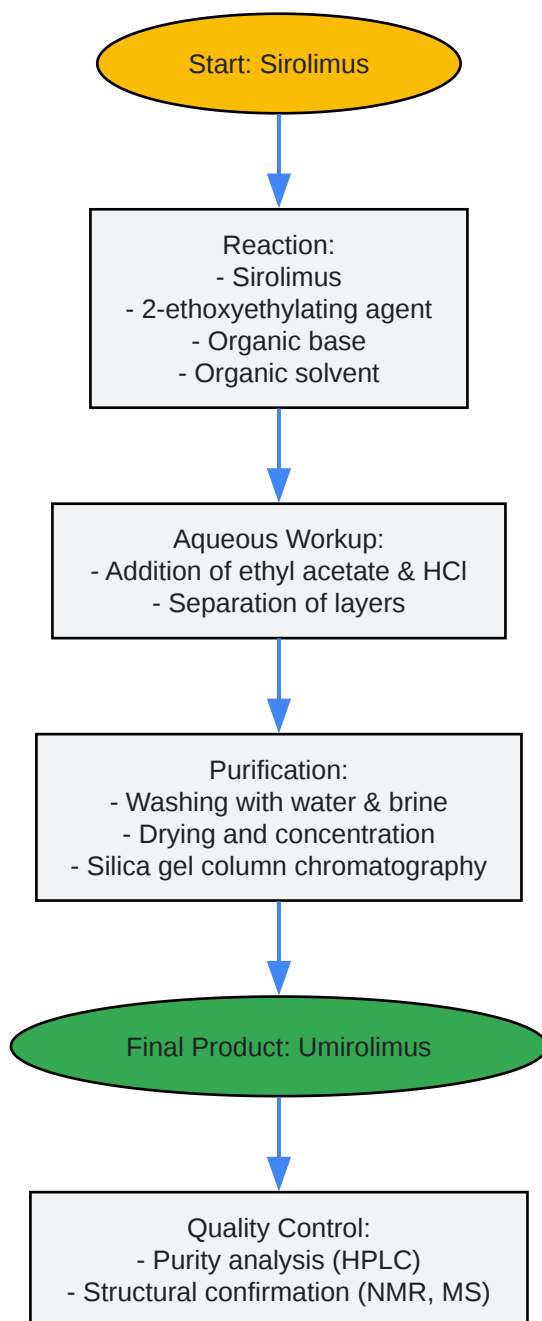
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Caption: **Umirolimus** mTOR signaling pathway.

Synthesis of Umirolimus

Umirolimus is synthesized from sirolimus via a nucleophilic substitution reaction. The process involves the alkylation of the 42-hydroxyl group of sirolimus with an appropriate 2-ethoxyethylating agent.^{[6][7]}

Synthesis Workflow



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Caption: General workflow for the synthesis of **Umirolimus**.

Experimental Protocols

The following protocols are based on methodologies described in the literature.^{[6][7]}

Protocol 1: Synthesis of Umirolimus using 2-ethoxyethyl pentafluorobenzene sulfonate

Materials:

- Sirolimus (Rapamycin)
- 2-ethoxyethyl pentafluorobenzene sulfonate
- Ethyl di-isopropyl amine
- Methylene chloride (CH_2Cl_2)
- Ethyl acetate
- 1N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a reaction flask under a nitrogen atmosphere, dissolve sirolimus (1.0 g, 1.1 mmol) and ethyl di-isopropyl amine (7.8 g, 60.3 mmol) in methylene chloride (3.5 mL).
- Add 2-ethoxyethyl pentafluorobenzene sulfonate (2.8 g, 8.7 mmol) to the reaction mixture.
- Heat the mixture to 60°C and stir for 23-24 hours.^{[6][7]}
- Cool the reaction mixture to room temperature.
- Add ethyl acetate (100 mL) and 1N aqueous HCl (100 mL) and stir.
- Separate the organic layer.
- Wash the organic layer with pure water (100 mL) and then with saturated brine (100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **Umirolimus** as a white solid.

Protocol 2: Synthesis of Umirolimus using 2-ethoxyethyl trifluoromethane sulfonate

Materials:

- Sirolimus (Rapamycin)
- 2-ethoxyethyl trifluoromethane sulfonate (2-ethoxyethyl triflate)
- Ethyl di-isopropyl amine
- Methylene chloride (CH_2Cl_2)
- Ethyl acetate
- 1N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a reaction flask under a nitrogen atmosphere, add sirolimus (1.0 g, 1.1 mmol), ethyl di-isopropyl amine (7.8 g, 60.3 mmol), and methylene chloride (3.5 mL).
- Add 2-ethoxyethyl triflate (2.0 g, 8.8 mmol) to the mixture.^[7]
- Heat the reaction mixture to 60°C and stir for approximately 1 hour and 20 minutes.^[7]

- Follow steps 4-9 from Protocol 1 for workup and purification.

Quantitative Data Summary

The following table summarizes representative quantitative data from the synthesis of **Umirolimus**.

Parameter	Value	Reference
Protocol 1		
Molar ratio (Sirolimus:Sulfonate:Base)	1 : 7.9 : 54.8	[6]
Reaction Time	23 hours	[6]
Reaction Temperature	60°C	[6]
Yield	~45%	[6]
Protocol 2		
Molar ratio (Sirolimus:Triflate:Base)	1 : 8 : 54.8	[7]
Reaction Time	1 hour 20 minutes	[7]
Reaction Temperature	60°C	[7]
Yield	45.4%	[7]
Product Stability		
Purity after 6 weeks at 40°C (with 0.1-1% BHT)	>99.4%	[6]
Purity after 6 weeks at 40°C (without antioxidant)	69.7%	[6]

Note: Yields can vary based on the scale of the reaction, purity of reagents, and purification efficiency. The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) is recommended to improve the stability of the final product.[6]

Quality Control

The identity and purity of the synthesized **Umirolimus** should be confirmed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
- Mass Spectrometry (MS): To confirm the molecular weight ($C_{55}H_{87}NO_{14}$; MW: 986.29 g/mol).^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Disclaimer: These protocols are intended for informational purposes for qualified research personnel. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may need to be optimized for specific laboratory settings.

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